5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group, a benzoic acid moiety, and a hexadecyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid typically involves the introduction of the hexadecyldisulfanyl group to a nitrobenzoic acid derivative. One common method is the reaction of 2-nitrobenzoic acid with hexadecyldisulfide under specific conditions that facilitate the formation of the disulfide bond. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the disulfide bond can interact with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can also interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the hexadecyldisulfanyl group, making it less hydrophobic.
Hexadecyldisulfide: Lacks the nitrobenzoic acid moiety, limiting its reactivity in certain chemical reactions.
5-(Hexadecyldisulfanyl)-benzoic acid: Lacks the nitro group, affecting its redox properties.
Uniqueness
5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138824-15-4 |
---|---|
Molecular Formula |
C23H37NO4S2 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
5-(hexadecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C23H37NO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-30-20-16-17-22(24(27)28)21(19-20)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI Key |
MDSOJAUPDGKNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.